molecular formula C5H2BrF3N2 B1279448 2-Bromo-4-(trifluoromethyl)pyrimidine CAS No. 785777-87-9

2-Bromo-4-(trifluoromethyl)pyrimidine

Cat. No. B1279448
CAS RN: 785777-87-9
M. Wt: 226.98 g/mol
InChI Key: RHCZXIKKGYOYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(trifluoromethyl)pyrimidine (2-BTP) is a small molecule which has been found to possess a variety of applications in both scientific research and industry. It is a heterocyclic compound with a pyrimidine ring and a bromine atom attached to a trifluoromethyl group. 2-BTP exhibits a number of unique properties, including strong fluorescence and a low melting point, which make it a valuable tool for research and development.

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

5-Pyrimidyllithium species, including 2-bromo-4-(trifluoromethyl)pyrimidine, are stable when flanked by electron-withdrawing substituents like trifluoromethyl. These compounds are crucial in producing high yields of 5-carboxylic acids through halogen/metal permutation and carboxylation processes. However, this compound exhibits poor yields in this context, indicating a selective reactivity important for specialized synthetic applications (Schlosser, Lefebvre, & Ondi, 2006).

Efficient Synthesis of Biheterocycles

This compound serves as a precursor in synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methyl-pyrimidines. This synthesis involves stepwise nucleophilic substitution and cyclocondensation reactions, highlighting its utility in constructing complex molecular structures (Aquino et al., 2017).

Quinazolin-4(3H)-ones Synthesis

This compound is applicable in the synthesis of quinazolin-4(3H)-ones, a compound class with several pharmaceutical applications. The synthesis involves amidine N-arylation, demonstrating the compound's versatility in forming complex heterocyclic structures (Li et al., 2013).

Synthesis of Pyrazolo[3,4-d]pyrimidines

In the synthesis of pyrazolo[3,4-d]pyrimidines, this compound plays a crucial role. These compounds have shown significant activity against Bcr-Abl T315I mutant cells, indicating potential therapeutic applications in oncology (Radi et al., 2013).

Antimicrobial and Antinociceptive Properties

This compound is involved in synthesizing pyrimidine derivatives with notable antimicrobial and antinociceptive effects. These derivatives exhibit significant activity against E. coli and potential as analgesics, showcasing the compound's relevance in developing new pharmaceutical agents (Waheed et al., 2008).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of “2-Bromo-4-(trifluoromethyl)pyrimidine” and its derivatives lie in their potential applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridines-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial as they can influence the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, by binding to its active site . This inhibition can result in reduced synthesis of pyrimidine nucleotides, affecting DNA and RNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, the compound can enhance cell proliferation and differentiation, but at high doses, it can cause cell death and tissue damage. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters involved in nucleotide transport, facilitating its uptake and distribution within cells . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and responses.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the nucleus and mitochondria, where it interacts with enzymes and proteins involved in DNA and RNA synthesis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, affecting its activity and function.

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZXIKKGYOYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465813
Record name 2-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

785777-87-9
Record name 2-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2-Bromo-4-(trifluoromethyl)pyrimidine be used to synthesize its corresponding carboxylic acid via lithium-halogen exchange reactions?

A1: While possible in theory, the research indicates that using this compound as a precursor for synthesizing its corresponding carboxylic acid via lithium-halogen exchange followed by carboxylation results in very poor yields. [] The reaction of this compound with butyllithium yielded only trace amounts of the desired carboxylic acid. This suggests that alternative synthetic routes or protecting group strategies may be necessary for efficient carboxylic acid synthesis from this specific substrate. The formation of bipyrimidines as a major side product further complicates this synthetic approach. []

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